Cas no 1228552-85-9 (Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate)

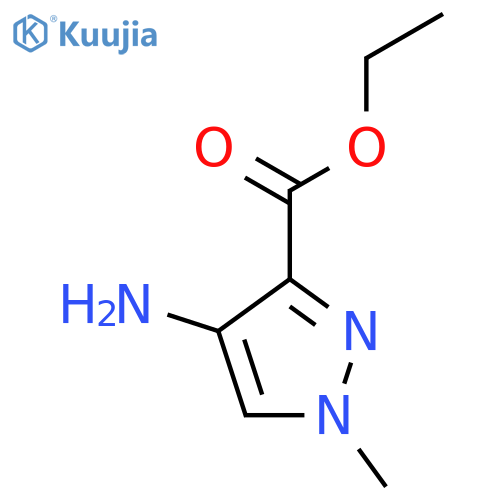

1228552-85-9 structure

商品名:Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate

CAS番号:1228552-85-9

MF:C7H11N3O2

メガワット:169.181141138077

MDL:MFCD16618430

CID:4563970

PubChem ID:18677369

Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate

- ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

- ethyl 4-?amino-?1-?methyl-?pyrazole-?3-?carboxylate

- ethyl 4-amino-1-methylpyrazole-3-carboxylate

- AMY35246

- SBB073649

- STL415026

- BB 0262705

- ST45256142

- 1H-Pyrazole-3-carboxylic acid, 4-amino-1-methyl-, ethyl ester

- MFCD16618430

- SB40692

- AKOS005174448

- SY100233

- EN300-232598

- P16696

- ethyl4-amino-1-methyl-1H-pyrazole-3-carboxylate

- AS-53573

- CS-0049480

- SCHEMBL18362240

- 1228552-85-9

-

- MDL: MFCD16618430

- インチ: 1S/C7H11N3O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3,8H2,1-2H3

- InChIKey: CTLKSFPCZVBSFK-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C(=CN(C)N=1)N)=O

計算された属性

- せいみつぶんしりょう: 169.085126602 g/mol

- どういたいしつりょう: 169.085126602 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 70.1

- ぶんしりょう: 169.18

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 300.5±22.0 °C at 760 mmHg

- フラッシュポイント: 135.5±22.3 °C

- じょうきあつ: 0.0±0.6 mmHg at 25°C

Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM326308-1g |

ethyl 4-amino-1-methyl-pyrazole-3-carboxylate |

1228552-85-9 | 95+% | 1g |

$498 | 2021-08-18 | |

| Chemenu | CM326308-10g |

ethyl 4-amino-1-methyl-pyrazole-3-carboxylate |

1228552-85-9 | 95+% | 10g |

$2668 | 2021-08-18 | |

| Enamine | EN300-232598-5.0g |

ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate |

1228552-85-9 | 95% | 5.0g |

$1277.0 | 2024-06-19 | |

| Chemenu | CM326308-5g |

ethyl 4-amino-1-methyl-pyrazole-3-carboxylate |

1228552-85-9 | 95%+ | 5g |

$985 | 2023-02-03 | |

| Enamine | EN300-232598-0.25g |

ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate |

1228552-85-9 | 95% | 0.25g |

$266.0 | 2024-06-19 | |

| Chemenu | CM326308-5g |

ethyl 4-amino-1-methyl-pyrazole-3-carboxylate |

1228552-85-9 | 95+% | 5g |

$1387 | 2021-08-18 | |

| TRC | B434673-50mg |

Ethyl 4-Amino-1-methyl-pyrazole-3-carboxylate |

1228552-85-9 | 50mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B434673-100mg |

Ethyl 4-Amino-1-methyl-pyrazole-3-carboxylate |

1228552-85-9 | 100mg |

$ 70.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D573411-1G |

ethyl 4-amino-1-methyl-pyrazole-3-carboxylate |

1228552-85-9 | 97% | 1g |

$120 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA1185-10G |

ethyl 4-amino-1-methyl-pyrazole-3-carboxylate |

1228552-85-9 | 97% | 10g |

¥ 3,201.00 | 2023-03-15 |

Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate 関連文献

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

4. Water

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

1228552-85-9 (Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate) 関連製品

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1228552-85-9)Ethyl 4-amino-1-methyl-pyrazole-3-carboxylate

清らかである:99%

はかる:5g

価格 ($):312.0